O-(4-Methylphenyl)-L-homoserine
Description
Contextual Significance of L-Homoserine Derivatives in Chemical Biology
L-Homoserine, an isomer of threonine, is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine in bacteria and plants. diva-portal.orgacs.org Its core structure has served as a versatile scaffold for the synthesis of a wide array of derivatives with significant applications in chemical biology.
One of the most well-studied classes of L-homoserine derivatives is the N-acyl-L-homoserine lactones (AHLs). These molecules are crucial signaling molecules in quorum sensing, a process of bacterial cell-to-cell communication that regulates various physiological processes, including biofilm formation and virulence factor production. wikipedia.orgbyjus.com The study of AHLs and their synthetic analogues has provided deep insights into bacterial communication and has opened avenues for the development of novel antibacterial strategies that disrupt quorum sensing. diva-portal.orgwikipedia.org
Furthermore, L-homoserine serves as a precursor in the biotechnological production of various chemicals, including isobutanol and 1,4-butanediol. diva-portal.org Its utility as a chiral building block is also well-established in the synthesis of complex molecules and peptidomimetics. The ability to modify the hydroxyl group of the L-homoserine side chain offers a strategic handle for introducing diverse functionalities, leading to compounds with tailored properties.
Academic Relevance of O-Substituted L-Homoserines
The academic relevance of O-substituted L-homoserines, such as O-(4-Methylphenyl)-L-homoserine, stems from the broader interest in modifying amino acids to create novel chemical tools and potential therapeutic agents. The introduction of an aryl ether linkage at the O-position of the homoserine side chain can significantly alter the molecule's physicochemical properties, including its hydrophobicity, steric bulk, and electronic character.
While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests several areas of potential academic inquiry. The synthesis of such O-aryl derivatives can be approached through established methods of ether formation.
Table 1: Potential Synthetic Routes for O-Aryl-L-homoserine Derivatives
| Reaction Name | General Reactants | General Conditions |
| Williamson Ether Synthesis | An alkoxide (from protected L-homoserine) and an aryl halide (e.g., 4-methylphenyl halide). byjus.comwikipedia.orgmasterorganicchemistry.com | Typically requires a base to deprotonate the alcohol and is suitable for primary alkyl halides. byjus.comwikipedia.orgmasterorganicchemistry.com |
| Mitsunobu Reaction | A protected L-homoserine, a phenol (B47542) (e.g., p-cresol), triphenylphosphine, and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org | Mild conditions, proceeds with inversion of configuration at the alcohol center. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org |
| Metal-catalyzed Arylation | A protected L-homoserine and a diaryliodonium salt or an aryl boronic acid. diva-portal.orgorganic-chemistry.org | Often employs copper or palladium catalysts and can be performed under mild, metal-free conditions in some cases. diva-portal.orgorganic-chemistry.org |
This table presents generalized synthetic strategies and conditions.
The academic interest in O-aryl amino acids lies in their potential to act as probes for studying enzyme-substrate interactions, as building blocks for peptidomimetics with constrained conformations, or as precursors for more complex molecules. The 4-methylphenyl group, in particular, introduces a specific lipophilic and aromatic moiety that could influence binding to biological targets. Research in this area would likely focus on the synthesis of a library of O-aryl-L-homoserine derivatives to explore structure-activity relationships in various biological contexts.
Table 2: Chemical Data for L-Homoserine
| Property | Value |
| IUPAC Name | (2S)-2-Amino-4-hydroxybutanoic acid wikipedia.orgnih.gov |
| Molecular Formula | C4H9NO3 wikipedia.orgnih.gov |
| Molar Mass | 119.12 g/mol wikipedia.org |
| Melting Point | 203 °C (decomposes) wikipedia.org |
| CAS Number | 672-15-1 wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-4-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8-2-4-9(5-3-8)15-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
PZSZNLYRQXMBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(C(=O)O)N |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Engineering of L Homoserine Precursors
Endogenous Biosynthesis of L-Homoserine in Prokaryotic and Eukaryotic Systems
The creation of L-homoserine within organisms is a fundamental metabolic process. wikipedia.org In both prokaryotes, such as bacteria, and eukaryotes, like yeast and plants, L-homoserine is synthesized through the aspartate metabolic pathway. wikipedia.orgwikipedia.org This pathway is not present in mammals, making the amino acids derived from it essential in their diet. wikipedia.orgwikipedia.org
Role of Aspartate Pathway Intermediates (e.g., L-Aspartate-4-semialdehyde)
The journey to L-homoserine begins with the amino acid L-aspartate. A key intermediate in this pathway is L-aspartate-4-semialdehyde. wikipedia.org This molecule stands at a critical juncture, serving as a branch point for the synthesis of several other amino acids, including lysine (B10760008), methionine, and threonine. wikipedia.orgontosight.ai The formation of L-aspartate-4-semialdehyde from L-aspartyl-4-phosphate is catalyzed by the enzyme aspartate-semialdehyde dehydrogenase. hmdb.ca The pathway leading to L-homoserine diverges from the lysine biosynthesis pathway at this intermediate. wikipedia.org
Enzymatic Conversions by Homoserine Dehydrogenase and Homoserine Kinase
Two crucial enzymes are responsible for the final steps in L-homoserine synthesis and its subsequent conversion. Homoserine dehydrogenase (HSD) catalyzes the reduction of L-aspartate-4-semialdehyde to L-homoserine. wikipedia.orgnih.gov This reaction is dependent on the cofactor NAD(P)H. wikipedia.orgnih.gov
Following its synthesis, L-homoserine can be directed towards the production of other essential amino acids. Homoserine kinase (HSK) plays a pivotal role here by catalyzing the phosphorylation of L-homoserine to produce O-phospho-L-homoserine. wikipedia.orguniprot.org This phosphorylated intermediate is a precursor for the biosynthesis of threonine and, in plants, methionine. nih.govrcsb.org
| Enzyme | Substrate(s) | Product(s) | Function |
| Homoserine Dehydrogenase | L-Aspartate-4-semialdehyde, NAD(P)H | L-Homoserine, NAD(P)+ | Catalyzes the final step in L-homoserine synthesis. wikipedia.orgnih.gov |
| Homoserine Kinase | L-Homoserine, ATP | O-Phospho-L-homoserine, ADP | Phosphorylates L-homoserine, committing it to the threonine and methionine biosynthesis pathways. wikipedia.orguniprot.org |
Regulation of L-Homoserine Biosynthesis and Related Branch-Point Metabolism
The production of L-homoserine is tightly controlled within the cell to prevent the wasteful overproduction of itself and its derivatives. This regulation occurs primarily through feedback inhibition of key enzymes in the aspartate pathway. pnas.orgnih.gov
In many bacteria, the activity of homoserine dehydrogenase is inhibited by threonine, a downstream product of the pathway. wikipedia.orgcreative-biolabs.com This is a classic example of allosteric regulation, where the binding of the inhibitor to a site other than the active site reduces the enzyme's activity. frontiersin.org In some microorganisms, L-cysteine has also been shown to inhibit homoserine dehydrogenase activity. pnas.org
Furthermore, the initial enzyme in the aspartate pathway, aspartokinase, is also a major point of regulation. In Escherichia coli, there are three isozymes of aspartokinase, each inhibited by different end products of the pathway: threonine, methionine, and lysine. nih.govacs.org This multi-layered regulation allows the cell to finely tune the flow of metabolites through this branched pathway based on its specific needs for each amino acid.
Metabolic Engineering Strategies for Enhanced L-Homoserine Production
The industrial production of L-homoserine, a valuable precursor for various chemicals, relies heavily on microbial fermentation. nih.govnih.gov Metabolic engineering techniques are employed to optimize microbial strains, primarily E. coli and Corynebacterium glutamicum, for increased L-homoserine yields. acs.orgresearchgate.net
Key strategies for enhancing L-homoserine production include:
Blocking Competing Pathways: To channel more carbon flux towards L-homoserine, genes for enzymes in competing pathways are often deleted. For instance, knocking out the genes for homoserine kinase (thrB) and the first enzyme in the methionine branch (metA) prevents the conversion of L-homoserine to other products. asm.orgnih.gov Similarly, deleting the gene for diaminopimelate decarboxylase (lysA) blocks the lysine biosynthesis pathway. nih.gov
Overexpression of Key Enzymes: Increasing the cellular concentration of rate-limiting enzymes can boost production. Overexpressing a feedback-resistant mutant of aspartokinase and homoserine dehydrogenase (thrA) is a common and effective strategy. nih.govasm.org
Enhancing Precursor Supply: Strategies to increase the availability of the initial precursor, L-aspartate, are also employed. This can involve overexpressing enzymes like phosphoenolpyruvate (B93156) carboxylase (ppc) to direct more carbon from glycolysis towards oxaloacetate, the direct precursor of aspartate. acs.orgasm.org
Modifying Transport Systems: Efficiently exporting L-homoserine out of the cell can prevent feedback inhibition and toxicity. Engineering transport proteins, such as RhtA and RhtB in E. coli, has been shown to improve L-homoserine titers. nih.govacs.org
| Strategy | Target Gene(s) (in E. coli) | Rationale |
| Block L-Threonine Synthesis | thrB (homoserine kinase) | Prevents the conversion of L-homoserine to phosphohomoserine, the precursor for threonine. asm.orgnih.gov |
| Block L-Methionine Synthesis | metA | Prevents the conversion of L-homoserine into the methionine pathway. asm.orgnih.gov |
| Block L-Lysine Synthesis | lysA | Eliminates a major competing pathway for the precursor L-aspartate-4-semialdehyde. nih.gov |
| Relieve Feedback Inhibition | thrA (mutant) | A feedback-resistant version of aspartokinase-homoserine dehydrogenase increases pathway flux. nih.gov |
| Increase Precursor Supply | ppc | Boosts the synthesis of oxaloacetate, the precursor to L-aspartate. acs.org |
| Enhance Product Export | rhtA, rhtB | Improves the transport of L-homoserine out of the cell, reducing intracellular accumulation and feedback. nih.gov |
Enzymatic Transformations and Biocatalysis Involving O Substituted L Homoserines
Characterization of Homoserine-Converting Enzymes
The conversion of L-homoserine and its O-substituted forms is primarily carried out by a class of enzymes that play a crucial role in the biosynthesis of essential amino acids like methionine and threonine. wikipedia.orgnih.gov These enzymes often belong to the family of pyridoxal-5′-phosphate (PLP)-dependent enzymes. wikipedia.org
In many bacteria, the biosynthesis of L-methionine involves a transsulfuration pathway where an O-acylated L-homoserine is a key intermediate. oup.comasm.org Homoserine transsuccinylase first catalyzes the succinylation of L-homoserine to form O-succinyl-L-homoserine (OSH). researchgate.net Subsequently, the enzyme cystathionine (B15957) γ-synthase (CGS), also known as O-succinyl-L-homoserine sulfhydrylase, facilitates the reaction between OSH and L-cysteine to produce L-cystathionine. wikipedia.orgresearchgate.net This reaction is a γ-replacement, where the succinyl group of OSH is replaced by L-cysteine. researchgate.net
The pathway proceeds with cystathionine β-lyase converting L-cystathionine into homocysteine, which is then methylated to form L-methionine. oup.com In an alternative pathway known as direct sulfhydrylation, O-acylhomoserine derivatives like O-acetyl-L-homoserine (OAH) or OSH can be directly converted to homocysteine or methionine by reacting with hydrogen sulfide (B99878) or methyl mercaptan, respectively. asm.orgresearchgate.net This reaction is also catalyzed by enzymes such as O-acetylhomoserine sulfhydrylase or CGS, which can exhibit broad substrate specificity. oup.comresearchgate.net For instance, a novel O-succinyl-L-homoserine sulfhydrylase (OSHS) from Thioalkalivibrio sulfidiphilus has been identified and shown to efficiently catalyze the conversion of OSH and sodium methanethiol (B179389) into L-methionine. nih.govfrontiersin.org
Pyridoxal-5′-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions in amino acid metabolism, including transamination, decarboxylation, racemization, and elimination/substitution reactions. frontiersin.orgpatsnap.com Enzymes that convert O-substituted L-homoserines, such as cystathionine γ-synthase and cystathionine β-lyase, are classic examples of PLP-dependent enzymes. wikipedia.orgnih.gov
The catalytic mechanism of PLP-dependent enzymes begins with the formation of a covalent bond, a Schiff base (or internal aldimine), between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. libretexts.orgosti.gov When an amino acid substrate, like an O-substituted L-homoserine, enters the active site, it displaces the lysine to form a new Schiff base with PLP (an external aldimine). libretexts.org This binding creates an "electron sink," where the pyridinium (B92312) ring of PLP stabilizes the negative charge that develops during the cleavage of bonds at the α-carbon of the amino acid substrate. libretexts.orgosti.gov This electronic stabilization is key to the enzyme's ability to catalyze reactions like the γ-elimination or γ-replacement seen with O-succinyl-L-homoserine. researchgate.net
Enzyme Kinetics and Substrate Specificity Studies for O-Substituted Analogs
The specificity is often determined more by the in vivo availability of the substrate than by strict enzymatic selectivity. oup.comresearchgate.net Studies on homoserine kinase, another key enzyme in the pathway, have also shown broad substrate specificity, being capable of phosphorylating various L-homoserine analogs. nih.govacs.org The kinetic constants, Michaelis constant (K_m) and maximum reaction velocity (V_max), are crucial for understanding how enzymes function and interact with different substrates. epfl.ch Research into the substrate specificity of cystathionine β-synthase (CBS) has revealed that as few as three amino acid residue changes in the active site can switch the enzyme's preference from L-serine to O-acetyl-L-serine, highlighting how subtle structural variations control substrate recognition. nih.gov
| Enzyme | Natural Substrate | Alternative Substrate(s) | Pathway | Organism Example | Reference |
|---|---|---|---|---|---|
| Cystathionine γ-synthase (CGS) | O-Succinyl-L-homoserine (OSH) | O-Acetyl-L-homoserine (OAH), O-Phosphohomoserine (OPH) | Methionine Biosynthesis (Transsulfuration) | Escherichia coli | oup.com |
| O-Acetylhomoserine Sulfhydrylase | O-Acetyl-L-homoserine (OAH) | - | Methionine Biosynthesis (Direct Sulfhydrylation) | Leptospira meyeri | asm.org |
| Homoserine Kinase | L-Homoserine | L-Homoserine analogs (e.g., esters, hydroxymethyl derivatives) | Threonine/Methionine Biosynthesis | Escherichia coli | nih.govacs.org |
| O-Succinyl-L-homoserine Sulfhydrylase (OSHS) | O-Succinyl-L-homoserine (OSH) | - | L-Methionine Production (Biocatalysis) | Thioalkalivibrio sulfidiphilus | nih.govfrontiersin.org |
This table summarizes the natural and alternative substrates for several key enzymes involved in the metabolism of L-homoserine and its O-substituted derivatives.
Biocatalytic Potential for Selective O-Functionalization of L-Homoserine
The enzymatic machinery involved in L-homoserine metabolism holds significant potential for biocatalysis. L-homoserine itself is a valuable, non-canonical amino acid that serves as a precursor for essential amino acids and other chemicals. acs.org The ability of enzymes to selectively modify the hydroxyl group of L-homoserine allows for the synthesis of various O-functionalized derivatives.
A key strategy is the combination of fermentation to produce a precursor like L-homoserine or O-succinyl-L-homoserine (OSH), followed by an enzymatic conversion step. nih.govresearchgate.net For example, engineered Escherichia coli strains have been developed to overproduce OSH, which is then harvested and converted to L-methionine using OSHS in a one-pot, two-step process. nih.gov This approach has achieved high titers of L-methionine, demonstrating its industrial viability. nih.govfrontiersin.org The broad substrate tolerance of certain enzymes could potentially be exploited to synthesize novel O-substituted homoserine compounds, like O-(4-Methylphenyl)-L-homoserine, by feeding the appropriate functional group donor to a biocatalytic system. This could involve using whole-cell biocatalysts or purified enzymes. acs.orgnih.gov The development of such biocatalytic routes offers a green and efficient alternative to traditional chemical synthesis for producing valuable, chiral amino acid derivatives. nih.gov
Structure Activity Relationship Sar Investigations of O 4 Methylphenyl L Homoserine Analogs
Influence of Aromatic Substitution Patterns on Molecular Interactions
The nature and position of substituents on the aromatic ring of O-(4-Methylphenyl)-L-homoserine analogs significantly influence their molecular interactions and, consequently, their biological effects. The substitution pattern dictates the electronic and steric properties of the molecule, which in turn affects its binding affinity to target proteins.
Research into related compounds, such as N-acyl-homoserine lactone (AHL) analogs, has demonstrated that the presence of electron-withdrawing groups on the phenyl ring can enhance inhibitory activity in certain biological systems. nih.gov For instance, AHL analogs with electron-withdrawing and lipophilic substituents at the 4th position of the phenyl group have shown stronger antagonistic activities. nih.gov This suggests that for this compound analogs, modifications to the methyl group at the 4-position could have a profound impact on activity. Replacing the methyl group with electron-withdrawing groups like halogens (e.g., fluorine, chlorine, bromine) or a trifluoromethyl group could potentially enhance binding interactions through mechanisms such as halogen bonding or altered electrostatic potential.
A theoretical approach to understanding these effects involves calculating the impact of substituents on the activation energy of the reaction, which has been shown to correlate with reaction velocity in some aromatic substitution reactions. researchgate.net This type of analysis can help predict which substitutions are likely to be most favorable for biological activity.
| Substituent at 4-Position | Electronic Effect | Potential Impact on Activity | Rationale |
|---|---|---|---|
| -CH3 (parent compound) | Electron-donating (weak) | Baseline activity | Reference compound for comparison. |
| -F | Electron-withdrawing | Potentially increased | Can form favorable halogen bonds and alter electrostatic interactions. |
| -Cl | Electron-withdrawing | Potentially increased | Similar to fluorine, with a larger atomic radius. |
| -Br | Electron-withdrawing | Potentially increased | Often used as a positive control in similar analog studies. nih.gov |
| -CF3 | Electron-withdrawing (strong) | Potentially significantly increased | Strongly alters electronic properties of the ring. |
| -OCH3 | Electron-donating | Potentially decreased or altered | Changes electronic and steric profile compared to electron-withdrawing groups. |
Stereochemical Requirements for Biological Efficacy
Stereochemistry is a critical determinant of biological activity for chiral molecules like this compound. The specific three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target, which is often a chiral protein or enzyme.
The "L" configuration of the homoserine backbone is generally considered essential for the biological efficacy of this class of compounds. This is because biological systems, such as transport proteins and enzyme active sites, are stereospecific and often selectively recognize one enantiomer over the other. nih.gov For many amino acid analogs, the L-isomer is the biologically active form, as it is preferentially recognized by amino acid transport systems. nih.gov
In studies of related N-acyl-homoserine lactone (AHL) analogs, the stereochemistry at the lactone ring has been shown to be crucial. nih.gov Inversion of the stereochemistry from the naturally occurring L-form to the D-form often leads to a significant reduction or complete loss of biological activity. For example, the D-enantiomer of OOHL showed no antagonistic activity in several reporter gene assays, and the inversion of stereochemistry in other AHL antagonists led to a substantial decrease in their inhibitory activity. nih.gov This underscores the importance of the L-configuration for proper orientation and binding within the target's active site.
| Compound/Analog | Stereochemistry | Observed Biological Activity | Reference |
|---|---|---|---|
| This compound | L-isomer | Assumed to be the active enantiomer | General principle for amino acid analogs nih.gov |
| O-(4-Methylphenyl)-D-homoserine | D-isomer | Expected to have significantly lower or no activity | Based on studies of related compounds nih.gov |
| N-acyl-L-homoserine lactones | L-isomer | Active as quorum sensing modulators | nih.gov |
| N-acyl-D-homoserine lactones | D-isomer | Reduced or abolished activity | nih.gov |
Conformational Analysis and Molecular Recognition Dynamics
The biological activity of this compound is not only dependent on its static structure but also on its conformational flexibility and the dynamics of its interaction with a biological target. Conformational analysis helps to understand the range of shapes a molecule can adopt and which of these are preferred for binding.
The rotatable bonds within the this compound structure, particularly the C-O-C ether linkage and the bonds within the homoserine backbone, allow the molecule to adopt various conformations. The energetically favorable conformations are crucial for molecular recognition. The interaction with a receptor or enzyme active site often involves an induced-fit mechanism, where both the ligand and the protein may undergo conformational changes to achieve optimal binding.
Molecular modeling and computational studies can provide insights into the low-energy conformations of this compound and its analogs. These studies can predict how different aromatic substitutions might influence the preferred conformation and, consequently, the binding affinity. For example, a bulky substituent might restrict the rotation around the ether linkage, locking the molecule into a less favorable conformation for binding.
Mechanistic Insights into Biological Activities of O Substituted L Homoserines
Modulation of Quorum Sensing Systems in Gram-Negative Bacteria
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. nih.gov This is achieved through the production, detection, and response to small signal molecules called autoinducers. nih.gov In many Gram-negative bacteria, N-Acyl-L-Homoserine Lactones (AHLs) are the primary autoinducers. wikipedia.org
Compounds that are structurally similar to native AHLs can act as antagonists, interfering with QS signaling. nih.gov These molecules can disrupt the normal communication pathways that regulate various bacterial processes. nih.gov The general structure of an AHL consists of a homoserine lactone ring connected to an acyl side chain. wikipedia.org Variations in the acyl chain length and modifications are common across different bacterial species. rsc.org
It is plausible that O-(4-Methylphenyl)-L-homoserine, due to its homoserine backbone, could potentially interfere with AHL signaling. However, without experimental data, this remains a hypothesis.
AHL signals are typically detected by cytoplasmic receptor proteins of the LuxR family, such as LasR in Pseudomonas aeruginosa. nih.govresearchgate.net The binding of a specific AHL to its cognate receptor induces a conformational change in the protein, leading to dimerization and subsequent binding to DNA to regulate the transcription of target genes. nih.govnih.gov
Synthetic AHL analogues can act as competitive inhibitors by binding to the AHL binding site on LuxR-type receptors without activating them, thereby blocking the binding of the native AHL. nih.govfrontiersin.org The effectiveness of these analogues often depends on their structural similarity to the native signal molecule. nih.gov For a compound like this compound, its ability to bind to and modulate the activity of LuxR/LasR homologues would need to be determined through biochemical and genetic assays.
Effects on Microbial Biofilm Formation and Dispersal Mechanisms
Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS). caister.com Biofilm formation is a complex process that is often regulated by quorum sensing. nih.govnih.gov For instance, in Pseudomonas aeruginosa, the QS system is crucial for biofilm maturation. nih.gov
QS inhibitors can disrupt biofilm formation. For example, some synthetic N-acyl HSL analogues have been shown to inhibit biofilm formation in Porphyromonas gingivalis. wikipedia.org Conversely, certain AHLs can promote biofilm formation in some bacteria. The potential effect of this compound on biofilm formation or dispersal is currently unknown.
Impact on Bacterial Virulence Factor Expression
Many pathogenic bacteria use quorum sensing to control the expression of virulence factors, which are molecules that contribute to the pathogenicity of the organism. rsc.orgnih.gov These can include toxins, proteases, and factors required for motility and host invasion. nih.gov
By interfering with quorum sensing, it is possible to attenuate the virulence of pathogenic bacteria without killing them, which may reduce the selective pressure for the development of resistance. nih.gov For example, disabling the Las QS system in Pseudomonas aeruginosa with small-molecule inhibitors can reduce the production of several virulence factors. nih.gov The impact of this compound on the expression of bacterial virulence factors has not been reported.
Advanced Analytical and Spectroscopic Characterization of O 4 Methylphenyl L Homoserine
Chromatographic Separation and Quantification Methodologies
The separation and quantification of O-(4-Methylphenyl)-L-homoserine, an amino acid derivative, relies on advanced chromatographic techniques. These methods are essential for its detection, isolation, and accurate measurement in various matrices.
High-Performance Liquid Chromatography (HPLC) Coupled with Detection Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. frontiersin.orgresearchgate.net This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For amino acid derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile. frontiersin.org
Detection is a critical component of the HPLC system. A Diode Array Detector (DAD) is often used, providing absorbance data across a range of wavelengths simultaneously. frontiersin.orgnih.gov This is particularly useful for identifying and confirming the purity of the analyte peak. thermofisher.com For instance, a method could be developed using a C18 column with a gradient elution of water and acetonitrile, with UV detection at a specific wavelength to quantify the compound. frontiersin.org The retention time and the UV-Vis spectrum obtained from the DAD serve as key identifiers for this compound.
The performance of an HPLC method is evaluated by several parameters, including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. Precision refers to the closeness of agreement between a series of measurements, while accuracy is the closeness of the measurements to a specific value. nih.gov The LOD is the lowest concentration of an analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov
Table 1: Illustrative HPLC Method Parameters for Amino Acid Derivative Analysis
| Parameter | Typical Value/Range | Description |
| Column | C18, 4.6 x 150 mm, 5 µm | The stationary phase where separation occurs. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | The solvent that carries the sample through the column. |
| Flow Rate | 1.0 mL/min | The speed at which the mobile phase moves through the column. |
| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |
| Detection | DAD at 210 nm | The wavelength at which the compound is detected. |
| Column Temperature | 30 °C | Controlled temperature to ensure reproducible retention times. thermofisher.com |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, amino acids and their derivatives like this compound are generally non-volatile due to their polar nature. omicsonline.org Therefore, a crucial step of derivatization is required to convert them into volatile forms suitable for GC analysis. nih.govomicsonline.org
Silylation is a common derivatization technique where active hydrogens in the molecule (e.g., in -OH, -NH2, and -COOH groups) are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthescipub.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.govsigmaaldrich.com The resulting derivatives are more volatile and thermally stable, allowing for their separation and analysis by GC. omicsonline.orgsigmaaldrich.com
GC is often coupled with a mass spectrometer (GC-MS), which provides both chromatographic separation and mass-based identification of the derivatized analytes. nih.govnih.gov The electron ionization (EI) mass spectra of the derivatives show characteristic fragmentation patterns that aid in structural confirmation. nih.gov For quantification, a stable isotope-labeled internal standard can be used to improve the accuracy and precision of the method. omicsonline.org
Table 2: Example of a GC-MS Derivatization and Analysis Protocol
| Step | Procedure | Purpose |
| 1. Sample Preparation | Drying the sample to remove moisture. | Moisture can interfere with the derivatization reaction. sigmaaldrich.com |
| 2. Derivatization | Addition of a silylating agent (e.g., MSTFA) and heating. | To create volatile derivatives of the analyte. thescipub.com |
| 3. GC Separation | Injection into a GC system with a capillary column (e.g., HP-5MS). | To separate the derivatized compound from other components. omicsonline.org |
| 4. MS Detection | Analysis of the eluting compounds by a mass spectrometer. | To identify the compound based on its mass spectrum and retention time. |
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is particularly well-suited for the analysis of charged molecules like amino acids and their derivatives. A key advantage of CE is its high efficiency, leading to sharp peaks and excellent resolution.
In the context of this compound, which is a chiral molecule, CE can be a powerful tool for enantiomeric separation. nih.gov This is achieved by adding a chiral selector to the background electrolyte. Chiral selectors, such as cyclodextrins or certain surfactants, interact differently with the two enantiomers, leading to different migration times and thus, their separation. nih.gov For instance, a nonionic surfactant like octyl-β-D-maltopyranoside has been used for the enantiomeric separation of labeled phenoxy acid herbicides. nih.gov
Detection in CE is often performed using UV-Vis absorbance or, for higher sensitivity, laser-induced fluorescence (LIF) if the analyte is fluorescent or can be derivatized with a fluorescent tag. nih.gov The choice of the background electrolyte, its pH, and the concentration of the chiral selector are critical parameters that need to be optimized to achieve the desired separation.
Mass Spectrometry (MS) for Structural Elucidation and Profiling
Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is widely used for the structural elucidation and profiling of a vast array of molecules, including this compound. researchgate.netnih.gov
LC-MS/MS and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of complex mixtures. researchgate.netresearchgate.net Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. nih.govwaters.com
In an LC-MS/MS experiment, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion, corresponding to the molecular weight of the compound (e.g., [M+H]+), is selected in the first mass analyzer. This ion is then fragmented by collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. researchgate.net This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantification. researchgate.net
The fragmentation pattern is a unique fingerprint of the molecule. libretexts.org For this compound, characteristic fragments would arise from the cleavage of the ether bond, loss of the carboxyl group, and fragmentation of the homoserine backbone. libretexts.orgyoutube.commiamioh.edu For example, a common fragmentation of N-acyl-homoserine lactones involves the generation of a product ion at m/z 102, corresponding to the homoserine lactone ring. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Description |
| Chromatography | UPLC with a C18 column | For fast and efficient separation. nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate protonated molecular ions ([M+H]+). researchgate.net |
| MS/MS Transition | Precursor ion → Product ion(s) | Specific mass transitions for quantification and confirmation. |
| Collision Energy | Optimized for fragmentation | The energy used to break apart the precursor ion. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. nih.gov This capability allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for its identification and structural elucidation. nih.gov
Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are commonly used for HRMS analysis. By comparing the experimentally measured accurate mass with the theoretical mass calculated from a proposed chemical formula, the elemental composition can be confidently assigned. nih.gov For this compound (C11H15NO3), the theoretical exact mass of the protonated molecule [M+H]+ would be calculated and compared against the measured value.
HRMS can be coupled with LC to analyze complex samples. The combination of retention time from the LC and the accurate mass and isotopic pattern from the HRMS provides a very high level of confidence in the identification of the target analyte. Furthermore, HRMS/MS experiments can be performed to obtain high-resolution fragmentation data, which further aids in structural confirmation. nih.gov
Advanced Spectroscopic Analysis of this compound: A Detailed NMR Characterization
Despite extensive searches of scientific literature and chemical databases, detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound this compound has not been found in published research. As a result, the generation of an article with scientifically accurate, experimentally-derived data tables for ¹H NMR, ¹³C NMR, and 2D NMR, as per the user's request, cannot be fulfilled at this time.
The comprehensive investigation for primary sources detailing the synthesis and subsequent spectroscopic characterization of this compound did not yield any publications containing the specific and complete NMR data required for the outlined article. While spectral information for the parent compound, L-homoserine, and general knowledge of the 4-methylphenyl (p-tolyl) group's NMR characteristics are available, this information is insufficient to accurately construct the detailed and interactive data tables for the target molecule without resorting to theoretical predictions, which would not meet the required standard of scientific accuracy based on experimental evidence.
The requested article structure, focusing on:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
relies on the availability of precise chemical shifts, coupling constants, and correlation data obtained from the physical analysis of this compound. Without access to a research paper or a database entry that provides this experimental data, any attempt to create the specified content would be speculative and would not adhere to the principle of providing factual and scientifically validated information.
Therefore, the article focusing solely on the advanced analytical and spectroscopic characterization of this compound with detailed, research-backed data tables cannot be generated.
Chemical Biology Applications and Material Science Prospects for Homoserine Derivatives
Development as Chemical Probes for Cellular Pathway Elucidation
The elucidation of complex cellular signaling networks often relies on the use of small molecule probes that can mimic or antagonize the function of natural signaling molecules. In the realm of bacteriology, N-acyl-L-homoserine lactones (AHLs) are a prominent class of signaling molecules that mediate quorum sensing (QS), a process of cell-to-cell communication used by many Gram-negative bacteria to coordinate collective behaviors such as virulence factor production and biofilm formation. nih.gov
The core structure of AHLs, the L-homoserine lactone ring, is crucial for recognition by their cognate LuxR-type receptor proteins. The specificity of the signaling is determined by the length and modification of the N-acyl side chain. This natural variation has inspired the synthesis of a vast library of AHL analogs to act as chemical probes. These synthetic probes are designed to either activate (agonize) or block (antagonize) QS pathways, allowing researchers to dissect the regulatory networks and identify potential targets for anti-virulence therapies. pnas.orgfrontiersin.org For example, in the opportunistic human pathogen Pseudomonas aeruginosa, the LasI/LasR and RhlI/RhlR systems use specific AHLs to control a cascade of virulence genes. nih.govrsc.org Synthetic probes have been instrumental in studying this pathogen's QS network. rsc.orgnih.gov
While most research has focused on modifying the N-acyl chain of homoserine lactone, the potential of O-substituted homoserine derivatives like O-(4-Methylphenyl)-L-homoserine as chemical probes remains an intriguing area for exploration. The replacement of the N-acyl group with a stable O-aryl ether linkage presents a fundamental structural shift. Such a molecule could potentially act as a scaffold for a new class of QS modulators. The 4-methylphenyl group could influence binding to the receptor's ligand-binding pocket through hydrophobic and aromatic interactions. It is plausible that this compound could act as a competitive inhibitor, occupying the binding site of the natural AHL without triggering the conformational changes necessary for receptor activation. The development of such probes would be invaluable for exploring the structural requirements of QS receptors and for discovering novel ways to disrupt bacterial communication.
| Probe Type | Target Pathway Component | Mode of Action | Research Organism Example |
| N-acyl-L-homoserine lactone (AHL) Analogs | LuxR-type receptors (e.g., LasR, RhlR) | Agonism or Antagonism | Pseudomonas aeruginosa frontiersin.org |
| AHL Synthase Inhibitors | LuxI-type synthases (e.g., LasI, RhlI) | Inhibition of signal synthesis | Burkholderia mallei, Yersinia pestis pnas.org |
| Potential O-Aryl Homoserine Probes | LuxR-type receptors | Hypothetical: Competitive Inhibition | N/A |
Role in Peptide Synthesis and the Creation of Modified Peptidic Structures
The introduction of non-natural amino acids into peptide chains is a powerful strategy for creating modified peptidic structures with enhanced therapeutic properties, such as increased stability against proteolytic degradation, improved bioavailability, and altered receptor-binding profiles. O-substituted homoserine derivatives, including this compound, represent a class of non-natural amino acids that can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) methodologies. nih.gov
During SPPS, O-protected homoserine monomers, such as Fmoc-homoSerine(OTrt)-OH, are used to build the peptide sequence. nih.gov The protecting groups are typically labile and are removed during the final cleavage and deprotection step. However, the incorporation of a derivative like this compound, where the 4-methylphenyl group is linked by a stable ether bond, results in a permanent modification of the peptide's side chain. This modification imparts distinct physicochemical characteristics to the peptide. The aromatic tolyl group introduces significant hydrophobicity and steric bulk, which can influence the peptide's secondary structure, folding, and interaction with biological targets.
The process of incorporating such specialized amino acids requires careful optimization of coupling conditions to avoid side reactions like racemization, which can occur during the activation step, particularly when using coupling reagents like HATU. mdpi.com Furthermore, aggregation of the growing peptide chain, a common challenge in SPPS, can be mitigated through the use of secondary amino acid surrogates or specialized dipeptides. sigmaaldrich.com The successful synthesis of peptides containing this compound would yield novel peptidomimetics with potentially unique biological activities, making them valuable candidates for drug discovery and development.
| Modification Strategy | Purpose | Key Challenge(s) |
| Incorporation of O-protected Homoserine | Introduce a modifiable side chain | Potential for side reactions during cleavage (e.g., lactone formation) peptide.com |
| Incorporation of this compound | Permanently install a hydrophobic, aromatic side chain | Optimizing coupling, preventing racemization mdpi.com |
| Use of Pseudoproline Dipeptides | Disrupt secondary structure, prevent aggregation | Limited to Ser, Thr, or Cys residues sigmaaldrich.com |
Integration into Multifunctional Polymer Synthesis and Bio-Based Materials
The growing demand for sustainable materials has spurred research into bio-based polymers derived from renewable resources. L-homoserine, obtainable from biological feedstocks, is a valuable precursor for the synthesis of functional polymers. Its cyclized form, L-homoserine lactone, is particularly useful as a monomer for producing polyesters with tunable properties.
Homoserine lactone serves as a versatile scaffold for the creation of functional monomers. The hydroxyl group of homoserine can be modified prior to cyclization, or the lactone itself can be functionalized. To synthesize a monomer from this compound, the parent amino acid would first be prepared, potentially through methods analogous to palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents, followed by cyclization to the corresponding lactone. organic-chemistry.org This process would yield an this compound lactone monomer.
This monomer is a cyclic ester bearing a pendant aromatic functional group. The design of such monomers is a key step in creating "designer polymers," where specific chemical functionalities are precisely placed along the polymer backbone to control the final material's properties. The 4-methylphenyl group is expected to impart hydrophobicity, thermal stability, and potentially unique optical or electronic properties to the resulting polymer.
The primary method for polymerizing lactone monomers is ring-opening polymerization (ROP). libretexts.org ROP can be initiated by various catalytic systems, including anionic, cationic, or organocatalytic species, allowing for controlled polymerization and the synthesis of well-defined polymers with low dispersity. nih.govrsc.org
The polymerization of this compound lactone via ROP would produce a polyester (B1180765), specifically a poly(O-(4-Methylphenyl)-homoserine). The polymeric architecture would consist of a polyester backbone with pendant 4-methylphenyl ether side chains.
ROP Mechanism Overview:
Initiation: A nucleophile (e.g., an alkoxide) or an activated monomer (via a Lewis acid) starts the reaction by opening the first lactone ring. libretexts.org
Propagation: The newly formed active center attacks the next monomer, extending the polymer chain. This step repeats, building the macromolecule.
Termination: The reaction is quenched, often with an acidic source, to deactivate the growing chain end.
The properties of the resulting polymer are directly influenced by the side chains. The presence of the O-(4-Methylphenyl) groups would likely increase the glass transition temperature (Tg) of the polymer compared to unsubstituted poly(homoserine) and enhance its thermal stability. rsc.org These functional, bio-based polyesters could find applications as engineering plastics, hydrophobic coatings, or as components in more complex polymeric architectures like block copolymers for self-assembling nanomaterials. acs.orgnih.gov
| Polymerization Method | Key Features | Resulting Architecture | Potential Properties |
| Ring-Opening Polymerization (ROP) | Controlled molecular weight, low dispersity, versatile catalysts nih.gov | Linear Polyester | Thermally stable, hydrophobic |
| Anionic ROP | Fast kinetics, sensitive to impurities | Linear Polyester | Well-defined chains |
| Organocatalytic ROP | Metal-free, good for biomedical applications rsc.org | Linear or Cyclic Polyesters | Biocompatible materials |
Future Research Directions and Unexplored Avenues for O 4 Methylphenyl L Homoserine Studies
Computational Chemistry and Molecular Modeling for Predictive Design
The future of designing novel analogs of O-(4-Methylphenyl)-L-homoserine with enhanced or specific biological activities lies heavily in the realm of computational chemistry and molecular modeling. These in silico methods offer a rapid and cost-effective way to predict molecular properties and guide synthetic efforts.
Advanced computational tools can be employed to explore the structure-activity relationships (SARs) of this compound and its derivatives. By systematically modifying the 4-methylphenyl group and other parts of the molecule, researchers can predict how these changes will affect the compound's interaction with potential biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models based on the chemical structures and biological activities of a series of related compounds. researchgate.netmdpi.com
Molecular docking simulations will be crucial in visualizing and predicting the binding of this compound to the active sites of proteins. nih.govyoutube.com This can help in identifying potential protein targets and in understanding the key interactions that drive binding affinity and specificity. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the protein-ligand complex, revealing information about the flexibility of the system and the stability of the binding interactions over time. nih.govnih.gov These computational approaches have been successfully used to study other complex molecules and can be readily applied to the study of this compound. nih.gov
Identification of Novel Biological Targets and Mechanistic Pathways
A significant area of future research will be the identification of the specific biological targets of this compound and the elucidation of its mechanistic pathways. Given its structural resemblance to N-acyl homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing (QS), a primary area of investigation would be its potential to modulate QS systems in various bacteria. jst.go.jpnih.gov
Research could focus on screening this compound for its ability to either inhibit or activate QS-regulated processes, such as biofilm formation and the production of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa. jst.go.jpfrontiersin.org Studies have shown that analogs of L-homoserine lactones can act as potent antagonists of QS receptors. nih.gov By employing reporter gene assays and other biological screening methods, researchers can determine if this compound exhibits similar antagonistic or agonistic activities.
Beyond quorum sensing, it is also possible that this compound interacts with other biological targets in both prokaryotic and eukaryotic systems. For example, some homoserine derivatives have been shown to influence plant growth and defense responses. researchgate.netnih.gov Therefore, future studies could explore the effects of this compound on plant systems, potentially uncovering novel applications in agriculture. The degradation of related compounds to L-homoserine in plants suggests a possible mechanism that could be investigated for this compound. nih.gov
Development of Advanced Biosensing Platforms for O-Substituted Homoserines
The ability to detect and quantify O-substituted homoserines like this compound is crucial for both research and potential practical applications. The development of advanced biosensing platforms represents a promising frontier in this regard. These platforms could enable high-throughput screening of compound libraries and facilitate a deeper understanding of their biological roles. nih.gov
Future research could focus on creating genetically encoded fluorescent protein biosensors. These biosensors can be engineered to specifically recognize and bind to O-substituted homoserines, leading to a change in their fluorescent properties. nih.gov This would allow for the real-time monitoring of the compound's concentration within living cells, providing valuable insights into its uptake, distribution, and metabolism. nih.gov
Electrochemical biosensors offer another powerful tool for the detection of amino acid derivatives. mdpi.comresearchgate.net These biosensors can be designed to be highly sensitive and specific, and they can be integrated into portable devices for on-site analysis. mdpi.com The development of such biosensors for this compound would require the identification or engineering of enzymes that can specifically interact with this compound.
The creation of these advanced biosensing platforms would not only facilitate research into this compound but also pave the way for the discovery and characterization of other novel O-substituted homoserines with interesting biological activities. nih.govjcvi.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
